molecular formula C11H14OS B1613565 5-Cyclohexylthiophene-2-carbaldehyde CAS No. 915919-68-5

5-Cyclohexylthiophene-2-carbaldehyde

Cat. No.: B1613565
CAS No.: 915919-68-5
M. Wt: 194.3 g/mol
InChI Key: PKJNSTIWWCVZRG-UHFFFAOYSA-N
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Description

5-Cyclohexylthiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H14OS . It features a thiophene ring substituted with a cyclohexyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylthiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis , which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Cyclohexylthiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of thiophene-based polymers and materials with electronic properties .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor in the synthesis of molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its unique structural properties make it a valuable component in the development of advanced materials .

Mechanism of Action

The mechanism of action of 5-Cyclohexylthiophene-2-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and condensation reactions. In biological systems, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 5-Cyclohexylthiophene-2-carbaldehyde is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other thiophene derivatives. This uniqueness makes it particularly valuable in the synthesis of specialized materials and compounds with specific electronic and pharmacological properties .

Properties

IUPAC Name

5-cyclohexylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJNSTIWWCVZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622665
Record name 5-Cyclohexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-68-5
Record name 5-Cyclohexyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915919-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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